molecular formula C22H30N6O3 B2993136 (1-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)piperidin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1251597-24-6

(1-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)piperidin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No. B2993136
CAS RN: 1251597-24-6
M. Wt: 426.521
InChI Key: FLNCTPDZKGPHCW-UHFFFAOYSA-N
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Description

(1-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)piperidin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a useful research compound. Its molecular formula is C22H30N6O3 and its molecular weight is 426.521. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

  • A study has synthesized and evaluated a series of compounds, including derivatives similar to the mentioned chemical, for their in vitro antimicrobial and anticancer activities. Some synthesized compounds showed higher anticancer activity than the reference drug, doxorubicin, and exhibited good to excellent antimicrobial activity. This suggests potential applications in developing new antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Interaction Studies

  • Another research focused on the molecular interactions of a compound structurally related to the given chemical with the CB1 cannabinoid receptor, illustrating its potential in the development of drugs targeting cannabinoid receptors. This compound was studied for its conformational behavior and interaction with receptors, offering insights into designing drugs with improved efficacy and safety profiles (Shim et al., 2002).

Synthesis and Biological Activity Evaluation

  • Research into the synthesis and evaluation of derivatives containing the pyrazole moieties, akin to the mentioned chemical, revealed moderate antibacterial and antioxidant activities. Such studies highlight the chemical's relevance in developing new compounds with potential biological activities (Lynda, 2021).

Antitumor Agents

  • A series of compounds, including those related to the provided chemical structure, were synthesized and screened for in vitro antitumor activity. Compounds from this research exhibited a broad spectrum of antitumor activity, indicating the chemical's application in discovering new antitumor agents (Rostom, Hassan, & El-Subbagh, 2009).

properties

IUPAC Name

[1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidin-4-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O3/c1-16-15-17(2)28(25-16)19-3-8-23-21(24-19)27-9-4-18(5-10-27)20(29)26-11-6-22(7-12-26)30-13-14-31-22/h3,8,15,18H,4-7,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNCTPDZKGPHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC=C2)N3CCC(CC3)C(=O)N4CCC5(CC4)OCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)piperidin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

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